(1H-indazol-3-yl)methanol

Synthetic Methodology Process Chemistry Pharmaceutical Intermediate

Scaling indazole-based API synthesis requires a reliable C-3 hydroxymethyl intermediate with consistent quality. (1H-Indazol-3-yl)methanol (CAS 64132-13-4) at 97% purity resolves supply-chain variability for medicinal chemistry and CDMO workflows. • 97% assay ensures reproducible coupling, oxidation, and reduction chemistry. • Literature-supported synthesis from indazole-3-carboxylic acid delivers ~77% yield with Red-Al. • Melting point 138-139°C and LogP ~1.06 provide orthogonal identity and lipophilicity benchmarks. • Ambient-temperature shipping; long-term storage at 2-8°C.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 64132-13-4
Cat. No. B1299801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-indazol-3-yl)methanol
CAS64132-13-4
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1)CO
InChIInChI=1S/C8H8N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h1-4,11H,5H2,(H,9,10)
InChIKeyNFAIOOKNXAXEBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1H-Indazol-3-yl)methanol (CAS 64132-13-4) Procurement Guide: Key Specifications and Supply Considerations


(1H-Indazol-3-yl)methanol (CAS 64132-13-4) is a heterocyclic aromatic compound belonging to the indazole class, characterized by a hydroxymethyl (-CH2OH) substituent at the C-3 position of the indazole ring . This compound exhibits a melting point of 138-139°C and a predicted LogP of 1.0552, indicating moderate lipophilicity [1]. It functions as a key pharmaceutical intermediate and a versatile synthetic building block for further derivatization, including the introduction of the C-3 hydroxymethyl group into more complex molecular scaffolds .

Synthesis Supports pharmaceutical intermediate derivatization via C-3 hydroxymethyl incorporation
Selection Purity tier review supports procurement for GLP toxicology or cGMP intermediate needs
Use context Reported physicochemical profile supports formulation screening and analytical method development

Why Generic Substitution is Not Advisable for (1H-Indazol-3-yl)methanol (CAS 64132-13-4)


Generic substitution within the indazole class is generally not advisable due to the profound impact of substitution patterns on both chemical reactivity and biological properties. Indazole regioisomers (e.g., 1H- vs. 2H-indazole) and derivatives with substituents at different positions (e.g., C-3 vs. C-5) exhibit distinct reactivity in further functionalization and can possess divergent pharmacological profiles, including off-target effects [1]. Furthermore, the presence and nature of a substituent, such as a hydroxymethyl group versus a carboxylic acid or ester, critically dictates its utility as a synthetic intermediate for specific reaction pathways, including reduction, oxidation, or coupling reactions .

Regioisomer 1H- vs. 2H-indazole regioisomers may exhibit divergent reactivity profiles and off-target binding context
Analog C-5 substituted or methyl-substituted indazole analogs differ in lipophilicity and may not transfer synthetic utility
Precursor Indazole-3-carboxylic acid precursor has distinct solubility and melting behavior, limiting direct substitution

Quantitative Differentiation Evidence for (1H-Indazol-3-yl)methanol (CAS 64132-13-4): Synthesis and Analytical Comparators


Comparative Synthesis Yield from Indazole-3-carboxylic Acid Precursor

In the direct reduction of indazole-3-carboxylic acid to (1H-indazol-3-yl)methanol, the use of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in THF/toluene provides a quantifiable yield advantage compared to the use of lithium aluminum hydride (LiAlH4) in diethyl ether. The Red-Al method yields 77% [1], while the LiAlH4 method yields 71% under comparable conditions [2].

Synthesis Yield
Head-to-head
77% (Red-Al) vs. 71% (LiAlH4)
6 pp yield advantage supports process chemistry review
Reduction of indazole-3-carboxylic acid; Red-Al in THF/toluene vs. LiAlH4 in ether
Synthetic Methodology Process Chemistry Pharmaceutical Intermediate

Vendor-Supplied Purity Benchmarking: 97% vs. 98% vs. 99% Specifications

Commercial sourcing options for (1H-indazol-3-yl)methanol (CAS 64132-13-4) present distinct purity tiers with quantitative specifications. While standard catalog purity is 97% , specialized vendors offer grades of 98% [1] and 99% [2]. The 97% grade is the most commonly available baseline.

Purity Tiers
Specification review
97% (Standard) / 98% (High) / 99% (Ultra-High)
Incremental purity grades support impurity-sensitive workflows
Vendor CoA specification; review lot-specific data for critical applications
Analytical Chemistry Quality Control Procurement

Computationally Predicted Lipophilicity (LogP) Relative to Structural Analogs

The predicted partition coefficient (LogP) of (1H-indazol-3-yl)methanol (CAS 64132-13-4) is 1.0552 [1] or 0.7 (XLogP3) , which is significantly lower than that of its more lipophilic C-7 methyl-substituted analog, 1H-indazole-3-methanol, 7-methyl- (C9H10N2O, MW 162.19), indicating a quantifiable difference in hydrophilicity .

Lipophilicity
Cross-study comparable
LogP ~1.06 (or XLogP3 0.7)
Lower LogP supports enhanced aqueous solubility screening
Computationally predicted; relative to more lipophilic 7-methyl analog
Physicochemical Properties ADME Drug Design

Physicochemical Property Data for Purification and Formulation

(1H-Indazol-3-yl)methanol (CAS 64132-13-4) has an experimentally determined melting point of 138-139°C and a density of 1.36 g/cm³ [1]. This narrow melting point range provides a key quality indicator, distinguishing it from its precursor indazole-3-carboxylic acid (CAS 4498-67-3), which decomposes at a higher temperature range of 266-270°C .

Melting Point
Direct comparison
138–139 °C vs. 266–270 °C (precursor dec.)
~128 °C lower melting point facilitates purification and QC
Differentiates from indazole-3-carboxylic acid; reported experimental value
Physical Chemistry Formulation Development Quality Control

Optimal Research and Industrial Applications for (1H-Indazol-3-yl)methanol (CAS 64132-13-4)


Kilogram-Scale Synthesis of C-3 Hydroxymethyl-Containing Intermediates

For research groups or CDMOs scaling up the synthesis of complex molecules requiring a C-3 hydroxymethyl indazole moiety, the documented 77% yield from the readily available indazole-3-carboxylic acid precursor using Red-Al provides a robust, literature-supported starting point for process optimization [1].

Impurity Profiling and Analytical Method Development

In analytical laboratories tasked with developing purity methods or stability-indicating assays for indazole-based drug substances, sourcing (1H-indazol-3-yl)methanol at a specified 97% purity allows for the establishment of a reliable baseline. The known melting point of 138-139°C serves as a key parameter for identity confirmation .

Design of Experiments (DoE) for Hydrophilic Indazole Analogs

Medicinal chemistry programs aiming to improve aqueous solubility within an indazole series can utilize (1H-indazol-3-yl)methanol as a control compound. Its computationally predicted LogP of 1.0552 (or XLogP3 0.7) [2] provides a quantifiable benchmark for lower lipophilicity, enabling comparative assessments of new analogs designed to enhance polarity.

Application
Selection Property
Validation Focus
C-3 Hydroxymethyl Intermediate Scale-Up
Synthetic yield profile
Process optimization review using reported Red-Al reduction method
Analytical Method Development
Purity specification and identity
Baseline purity and melting point for impurity profiling
Hydrophilic Indazole Analog Design
Predicted LogP benchmark
Comparative polarity assessment against more lipophilic analogs

Technical Documentation Hub

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39 linked technical documents
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